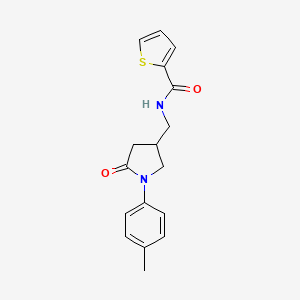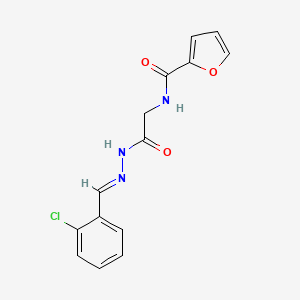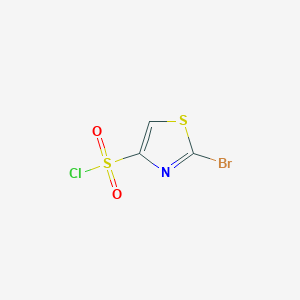
(E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the family of azetidinones and is commonly referred to as TFEA.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Azetidinone derivatives have been synthesized and characterized for their potential in treating various microbial infections. For example, novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and exhibited significant antimicrobial and antitubercular activities, highlighting their potential as new antimicrobial agents (Ilango & Arunkumar, 2011). Additionally, certain azetidinone and thiazolidinone compounds linked to an indole nucleus showed excellent antimicrobial and cytotoxic activities, suggesting their use in developing new therapeutic agents (Saundane & Walmik, 2013).
Anti-Inflammatory and Cytotoxic Activities
The synthesis of azetidinone derivatives has also been explored for their anti-inflammatory and cytotoxic properties. For instance, some newly synthesized azetidinones demonstrated potent anti-inflammatory effects, comparable to indomethacin, along with promising antibacterial activities against various strains (Sharma, Maheshwari, & Bindal, 2013). Another study on indolyl azetidinones reported compounds with significant anti-inflammatory activity, further underscoring the therapeutic potential of azetidinone derivatives in managing inflammation and bacterial infections (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Applications in Tubulin-Targeting Antitumor Agents
Research on 3-phenoxy-1,4-diarylazetidin-2-ones revealed their potential as tubulin-targeting antitumor agents. These compounds showed potent antiproliferative effects in cancer cells, inhibited tubulin polymerization, and induced apoptosis, suggesting their use in cancer therapy (Greene et al., 2016).
Building Blocks for Novel Compounds
Azetidin-2-ones have been used as building blocks for preparing various novel compounds with potential therapeutic applications. For instance, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones were transformed into new derivatives with diverse biological activities, highlighting the versatility of azetidin-2-ones in drug discovery and development (Dao Thi et al., 2018).
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)10-20-12-8-18(9-12)13(19)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVSTTJBKNPXGW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)


![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)
![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)
![2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2643735.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)


